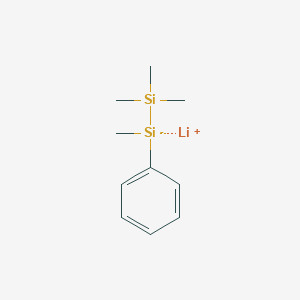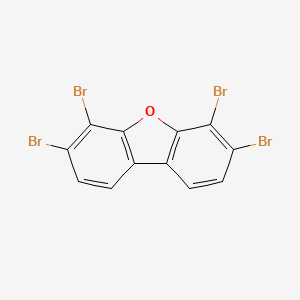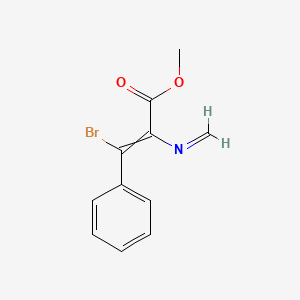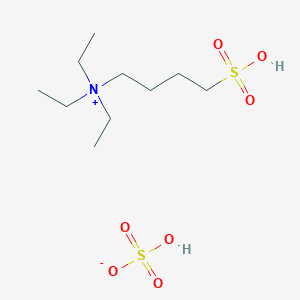
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate is a chemical compound known for its role as a Brønsted acidic ionic liquid. This compound has gained attention due to its effectiveness as a catalyst in various chemical reactions, particularly in the synthesis of heterocyclic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate can be synthesized through a reaction involving triethylamine and 1,4-butane sultone. The reaction typically occurs under controlled conditions to ensure the formation of the desired ionic liquid. The process involves the nucleophilic attack of triethylamine on 1,4-butane sultone, leading to the formation of the sulfonate ester, which is then protonated to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate primarily undergoes acid-catalyzed reactions due to its Brønsted acidic nature. It is commonly used in:
Condensation Reactions: Facilitates the formation of carbon-carbon bonds.
Substitution Reactions: Acts as a catalyst in nucleophilic substitution reactions.
Common Reagents and Conditions
The compound is often used in conjunction with aromatic aldehydes, urea, and acetoacetic esters in the Biginelli reaction. The reaction conditions typically involve mild heating and the presence of the ionic liquid as a catalyst .
Major Products Formed
The major products formed from reactions involving this compound include dihydropyrimidinones, which are valuable intermediates in the synthesis of various pharmaceuticals .
Applications De Recherche Scientifique
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate exerts its effects is primarily through its function as a Brønsted acid. It donates protons to reactants, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-4-sulfobutan-1-aminium bis(trifluoromethylsulfonyl)amide: Another ionic liquid with similar catalytic properties.
N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate: Used for the preparation of water-soluble cationic polypyrrole.
Uniqueness
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate stands out due to its high efficiency as a Brønsted acidic ionic liquid and its ability to catalyze a wide range of reactions under mild conditions. Its unique structure allows for effective proton donation and stabilization of reaction intermediates, making it a valuable tool in both academic and industrial research .
Propriétés
Numéro CAS |
827320-63-8 |
|---|---|
Formule moléculaire |
C10H25NO7S2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
hydrogen sulfate;triethyl(4-sulfobutyl)azanium |
InChI |
InChI=1S/C10H23NO3S.H2O4S/c1-4-11(5-2,6-3)9-7-8-10-15(12,13)14;1-5(2,3)4/h4-10H2,1-3H3;(H2,1,2,3,4) |
Clé InChI |
HRPHYHKXMQISJC-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CC)(CC)CCCCS(=O)(=O)O.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




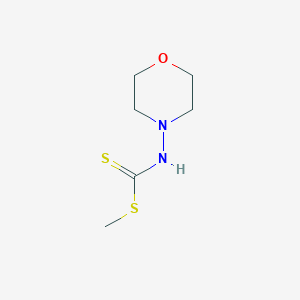
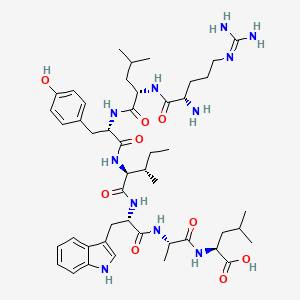
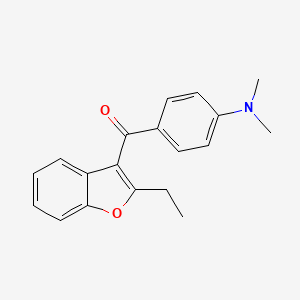
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
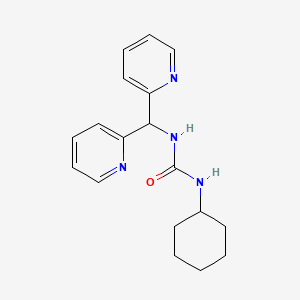
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)
![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
